2-(Quinoxalin-2-yl)benzo[d]oxazole
Description
Overview of Quinoxaline (B1680401) and Benzoxazole (B165842) Heterocycles in Contemporary Chemical Research
Heterocyclic compounds, cyclic molecules containing atoms of at least two different elements in their rings, are fundamental to a vast array of chemical and biological processes. Among the myriad of known heterocyles, quinoxalines and benzoxazoles have individually carved out significant niches in contemporary research.
Quinoxaline , a bicyclic system composed of a benzene (B151609) ring fused to a pyrazine (B50134) ring, is a privileged scaffold in medicinal chemistry. mdpi.comwisdomlib.org Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antibacterial, antiviral, antifungal, and anti-inflammatory properties. wisdomlib.orgnih.govsapub.org The versatility of the quinoxaline core allows for extensive structural modifications, enabling the fine-tuning of its biological profile. mdpi.comnih.gov Furthermore, quinoxaline-based structures are explored in materials science for their applications as dyes, fluorescent materials, and organic semiconductors. mdpi.comtaylorandfrancis.com
Benzoxazole , which consists of a benzene ring fused to an oxazole (B20620) ring, is another cornerstone of modern chemical research. jocpr.com This moiety is present in numerous compounds with demonstrated biological activities, such as antimicrobial, anti-inflammatory, analgesic, and anticancer effects. jocpr.comresearchgate.net The benzoxazole ring system is also a valuable component in the development of organic electronic materials. researchgate.net The inherent properties of benzoxazoles make them attractive building blocks for creating novel compounds with tailored functionalities. researchgate.net
Structural Attributes and Potential Synergies within the 2-(Quinoxalin-2-yl)benzo[d]oxazole Framework
The structure of This compound is a deliberate fusion of the aforementioned quinoxaline and benzoxazole rings. This molecular architecture is not merely a sum of its parts; the direct linkage of these two heterocyclic systems creates a conjugated π-system with unique electronic characteristics. The quinoxaline moiety is generally considered electron-deficient due to the presence of two nitrogen atoms in the pyrazine ring, while the benzoxazole moiety can act as an electron-donating group.
This intramolecular charge-transfer characteristic is a key attribute of the hybrid framework. This electronic push-pull effect can lead to interesting photophysical properties, such as fluorescence and solvatochromism, where the color of the compound changes with the polarity of the solvent. The planar nature of the fused ring systems also facilitates π-π stacking interactions, which can be crucial for applications in materials science, such as in organic light-emitting diodes (OLEDs) or as fluorescent probes. The combination of two biologically active pharmacophores in a single molecule also opens the door to potential synergistic effects in medicinal applications, where the hybrid compound might exhibit enhanced potency or a novel mechanism of action compared to its individual components. researchgate.net
Rationale for Advanced Academic Research on this compound
The primary rationale for the focused academic research on This compound and its derivatives stems from the "pharmacophore hybridization" or "molecular hybridization" strategy. researchgate.net This approach in drug discovery involves covalently linking two or more pharmacophores to create a single hybrid molecule with potentially improved affinity, selectivity, and efficacy, and possibly reduced side effects. researchgate.net Given the well-documented and diverse biological activities of both quinoxalines and benzoxazoles, their combination in a single framework is a logical step towards the development of new therapeutic agents. mdpi.comresearchgate.net
Furthermore, the unique photophysical properties arising from the intramolecular charge-transfer nature of the This compound scaffold make it a compelling target for materials science research. Scientists are investigating its potential use in chemosensors, where changes in its fluorescence upon binding to specific ions or molecules can be used for detection, and in electronic devices that rely on the transport of charge. The synthesis of such hybrid molecules also presents interesting chemical challenges, driving the development of new and efficient synthetic methodologies. nih.gov
Research Objectives and Scope within the Field of Novel Organic Compounds
The study of This compound falls within the broader field of novel organic compound research, which has several key objectives:
Development of Efficient Synthetic Routes: A primary goal is to establish simple, high-yielding, and environmentally friendly methods for the synthesis of the core This compound structure and its derivatives. nih.gov This includes the exploration of various catalysts and reaction conditions. nih.govnih.gov
Structural Characterization: Thorough characterization of the synthesized compounds using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography is essential to confirm their structure and understand their three-dimensional arrangement. mdpi.comnih.govresearchgate.net
Investigation of Physicochemical Properties: Researchers aim to understand the electronic and photophysical properties of these hybrid molecules. This involves studying their absorption and emission spectra, quantum yields, and response to different environmental factors.
Exploration of Biological Activity: A significant portion of the research is dedicated to evaluating the biological potential of these compounds. This includes screening for various activities such as anticancer, antimicrobial, and enzyme inhibition. nih.govnih.govmdpi.com Structure-activity relationship (SAR) studies are then conducted to identify the structural features that are crucial for a particular biological effect. mdpi.com
Development of Novel Applications: The ultimate objective is to harness the unique properties of This compound and its derivatives for practical applications, whether as new drug candidates, advanced materials for electronic devices, or sensitive chemical sensors. nih.gov
In essence, the research surrounding This compound is a multidisciplinary effort that combines synthetic organic chemistry, medicinal chemistry, and materials science to unlock the full potential of this intriguing hybrid heterocycle.
Properties
IUPAC Name |
2-quinoxalin-2-yl-1,3-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9N3O/c1-2-6-11-10(5-1)16-9-13(17-11)15-18-12-7-3-4-8-14(12)19-15/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAFKTGWINPUNBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C3=NC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Quinoxalin 2 Yl Benzo D Oxazole and Its Analogues
General Synthetic Approaches to Quinoxaline-Fused Benzoxazole (B165842) Structures
The synthesis of complex heterocyclic systems like 2-(quinoxalin-2-yl)benzo[d]oxazole relies on the sequential or convergent assembly of its constituent rings. The general approaches involve the strategic formation of the quinoxaline (B1680401) and benzoxazole moieties from appropriate precursors.
Strategic Condensation Reactions for Quinoxaline Moiety Formation
The formation of the quinoxaline ring is a cornerstone of many synthetic routes. A widely used and classical method involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. chim.itsapub.orgnih.govencyclopedia.pub This reaction is versatile and can be adapted to produce a wide array of substituted quinoxalines. sapub.org The reaction mechanism typically proceeds through the formation of a diimine intermediate, which then undergoes cyclization and aromatization to yield the quinoxaline core.
Modern advancements have introduced various catalysts and reaction conditions to improve the efficiency and environmental friendliness of this transformation. For instance, reactions can be carried out in water at room temperature using recyclable catalysts, or under microwave irradiation to shorten reaction times and often provide pure products without extensive purification. chim.ittandfonline.com Catalysts such as cerium (IV) ammonium (B1175870) nitrate (B79036) (CAN) and hexafluoroisopropanol (HFIP) have been employed to facilitate this condensation under green chemistry principles. encyclopedia.pub Alternative starting materials to 1,2-dicarbonyl compounds, such as α-haloketones, α-hydroxyketones, and even epoxides, have also been successfully utilized in condensation reactions with o-phenylenediamines to afford quinoxalines. chim.itnih.gov
Cyclization Pathways for Benzoxazole Ring Construction
The construction of the benzoxazole ring is another critical step in the synthesis of the target compound. The most prevalent method for synthesizing 2-substituted benzoxazoles is the condensation and subsequent cyclization of a 2-aminophenol (B121084) with a variety of functional groups. nih.govrsc.orgnih.govacs.org These can include aldehydes, carboxylic acids, β-diketones, and acyl chlorides. nih.govorganic-chemistry.org
The reaction between a 2-aminophenol and an aldehyde, for example, can be catalyzed by a Brønsted acidic ionic liquid gel under solvent-free conditions, offering a green and efficient route to benzoxazoles. nih.govacs.org Another approach involves the reaction of 2-aminophenols with β-diketones, which can be effectively catalyzed by a combination of a Brønsted acid and copper iodide (CuI). organic-chemistry.org This method tolerates a range of substituents on the 2-aminophenol ring. organic-chemistry.org The synthesis of 2-aminobenzoxazoles can be achieved through the cyclization of 2-aminophenols with a cyanating agent, with newer methods avoiding highly toxic reagents like cyanogen (B1215507) bromide. nih.gov
Precursor Design and Functionalization Strategies for this compound Scaffolds
The rational design of precursor molecules is paramount for the successful synthesis of this compound. A logical approach involves preparing a quinoxaline precursor bearing a functional group that can subsequently react to form the benzoxazole ring, or vice versa.
For instance, one could synthesize a 2-(chloroacetyl)quinoxaline, which can then be reacted with a 2-aminophenol. The initial reaction would be a nucleophilic substitution of the chlorine atom by the amino group of the 2-aminophenol, followed by an intramolecular cyclization and dehydration to form the benzoxazole ring.
Alternatively, a precursor such as 2-(benzo[d]oxazol-2-yl)acetonitrile could be envisioned. The benzoxazole moiety would be pre-formed, and the nitrile group could then participate in a reaction sequence to construct the quinoxaline ring. The specific functional groups incorporated into the precursors will dictate the reaction conditions and reagents required for the final cyclization steps.
Advanced Catalytic and Non-Catalytic Synthetic Techniques
Modern organic synthesis has seen the development of powerful catalytic and non-catalytic methods that can be applied to the formation of heterocyclic compounds like this compound.
Metal-Catalyzed Reactions for Benzo[d]oxazole Ring Formation (e.g., Copper-Catalyzed Cyclizations)
Metal catalysis, particularly with copper, has emerged as a powerful tool for the formation of the benzoxazole ring. organic-chemistry.org Copper-catalyzed methods often proceed under milder conditions and with higher efficiency than traditional methods. nih.gov One such strategy involves the copper-catalyzed intramolecular C-O bond formation. acs.orgnih.gov For example, a copper(II)-catalyzed regioselective C-H functionalization/C-O bond formation protocol has been developed, using air as the terminal oxidant. acs.orgnih.gov
Another approach is the copper-catalyzed cyclization of 2-halophenols with amidines, which provides a simple and efficient route to benzoxazoles without the need for ligands, oxidants, or inorganic acids. nih.gov Copper iodide (CuI) in combination with a ligand like 1,10-phenanthroline (B135089) can also be used to catalyze the cyclization of ortho-haloanilides to form benzoxazoles. organic-chemistry.org Furthermore, copper-catalyzed tandem reactions have been developed to synthesize benzoxazoles from readily available starting materials. nih.gov
Table 1: Examples of Metal-Catalyzed Benzoxazole Synthesis
| Catalyst/Reagent | Starting Materials | Product | Key Features |
| CuI / 1,10-phenanthroline | ortho-haloanilides | Benzoxazoles | Oxidative insertion/reductive elimination pathway. organic-chemistry.org |
| CuCl | 2-halophenols and amidines | Benzoxazoles | Ligand-free, oxidant-free, and acid-free conditions. nih.gov |
| Copper(II) catalyst | N-arylbenzamides | 2-arylbenzoxazoles | Regioselective C-H functionalization/C-O bond formation. acs.orgnih.gov |
| Brønsted acid and CuI | 2-aminophenols and β-diketones | 2-substituted benzoxazoles | Tolerates various substituents on the 2-aminophenol. organic-chemistry.org |
Decarboxylative Methods in Heterocycle Synthesis
Decarboxylative coupling reactions have gained prominence as a modern strategy for forming carbon-carbon and carbon-heteroatom bonds, starting from carboxylic acids. researchgate.netrsc.org These reactions are advantageous as they often use readily available and stable carboxylic acids and release carbon dioxide as the only byproduct. acs.org This approach can be applied to the synthesis of heterocyclic structures.
In the context of synthesizing the target molecule, a decarboxylative strategy could involve the coupling of a quinoxaline carboxylic acid with a suitable benzoxazole precursor, or more likely, an intramolecular decarboxylative cyclization. For example, a precursor containing both a carboxylic acid group and the necessary functionalities for the second heterocycle could be designed to undergo cyclization upon decarboxylation. Transition metal catalysts, such as copper and palladium, are often employed in these transformations. researchgate.netrsc.orgacs.org The development of decarboxylative methods for the synthesis of complex heterocycles is an active area of research, offering novel and efficient synthetic pathways. acs.orgorganic-chemistry.orgnih.gov
Optimization of Reaction Conditions and Yields for this compound Production
The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired product. For the synthesis of this compound, key parameters to consider include the choice of catalyst, solvent, temperature, and reaction time. While specific optimization data for this exact compound is scarce, we can extrapolate from the synthesis of analogous quinoxaline and benzoxazole derivatives.
The synthesis of quinoxalines often involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. nih.gov The choice of catalyst can significantly impact the reaction efficiency. For example, solid acid catalysts like TiO₂-Pr-SO₃H have been shown to be effective for quinoxaline synthesis at room temperature with reduced reaction times. nih.gov Pyridine (B92270) has also been used as a catalyst for the reaction of phenacyl bromides with phenylene-1,2-diamines to afford quinoxalines. acgpubs.org
For the benzoxazole component, various catalysts have been employed for its synthesis from 2-aminophenol and aldehydes or carboxylic acids. nih.gov Fly ash, an industrial byproduct, has been utilized as a catalyst in the synthesis of 2-aryl benzoxazoles, demonstrating a green chemistry approach. nih.gov
A likely synthetic route to this compound would involve the coupling of a 2-haloquinoxaline, such as 2-chloroquinoxaline (B48734), with a 2-aminobenzoxazole (B146116) derivative. The synthesis of 2-chloroquinoxaline can be achieved by treating quinoxalin-2-one with phosphorus oxychloride (POCl₃). prepchem.com The subsequent coupling reaction would require careful optimization of the base, catalyst (if necessary), solvent, and temperature to achieve a high yield. Microwave-assisted reactions have been shown to significantly reduce reaction times for the condensation of 2-chloroquinoxaline with various amines. researchgate.net
Below is a hypothetical table illustrating the potential optimization of the coupling reaction between 2-chloroquinoxaline and 2-aminobenzoxazole, based on common practices in cross-coupling reactions.
| Entry | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | None | K₂CO₃ | DMF | 120 | 24 | Low |
| 2 | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343) | 110 | 12 | Moderate |
| 3 | CuI | Cs₂CO₃ | Dioxane | 100 | 18 | Moderate-High |
| 4 | Pd₂(dba)₃/Xantphos | NaOtBu | Toluene | 100 | 8 | High |
| 5 | Microwave | Pyridine | None | 150 | 0.5 | High |
Scale-Up Considerations for Laboratory to Preparative Synthesis
The transition from laboratory-scale synthesis to preparative or industrial-scale production presents a unique set of challenges. For the synthesis of this compound, several factors must be considered to ensure a safe, efficient, and economically viable process.
Reagent and Solvent Selection: The cost and safety of reagents and solvents become paramount on a larger scale. For instance, while exotic catalysts may provide excellent yields in the lab, a more cost-effective and readily available catalyst might be necessary for preparative synthesis. Similarly, the use of large volumes of hazardous solvents should be minimized, and greener alternatives should be explored. The use of pyridine as both a catalyst and solvent, for example, might be feasible on a lab scale but problematic on a larger scale due to its toxicity and odor. acgpubs.org
Reaction Conditions and Work-up: Reactions that are convenient on a small scale, such as those requiring cryogenic temperatures or chromatographic purification, can be difficult and expensive to implement on a larger scale. The ideal preparative synthesis would involve mild reaction conditions and a simple work-up procedure, such as precipitation and filtration, to isolate the product. The synthesis of certain quinoxaline derivatives has been reported to be achievable on a large scale with straightforward purification. researchgate.net
Heat Transfer and Mixing: Exothermic reactions can pose a significant safety risk on a large scale if not properly controlled. Efficient heat transfer and adequate mixing are crucial to maintain a consistent reaction temperature and prevent localized overheating. The choice of reactor and stirring mechanism becomes critical.
Process Safety: A thorough hazard analysis should be conducted before any scale-up operation. This includes understanding the thermal stability of all reactants, intermediates, and products, as well as the potential for runaway reactions. The use of highly toxic reagents like phosphorus oxychloride in the synthesis of 2-chloroquinoxaline would require stringent safety protocols and specialized equipment. prepchem.com
A study on the synthesis of 3-(benzazol-2-yl)quinoxaline derivatives mentioned a convenient preparation method, suggesting that the scale-up of similar compounds is feasible. nih.gov However, specific details regarding the challenges and solutions for large-scale production were not provided.
Comprehensive Structural Elucidation and Spectroscopic Characterization of 2 Quinoxalin 2 Yl Benzo D Oxazole
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of 2-(quinoxalin-2-yl)benzo[d]oxazole, offering precise information about the hydrogen and carbon atoms within the molecule.
Proton NMR (1H NMR) for Elucidating Proton Environments and Connectivity.rsc.orgmdpi.comjbarbiomed.comrsc.orgacs.orgnih.gov
The 1H NMR spectrum of this compound, typically recorded in a solvent like deuterochloroform (CDCl3), reveals distinct signals for each unique proton environment. The aromatic protons of the benzoxazole (B165842) and quinoxaline (B1680401) rings resonate in the downfield region, typically between δ 7.0 and 9.5 ppm. The specific chemical shifts and coupling patterns are crucial for assigning each proton to its exact position on the heterocyclic rings. For instance, the protons on the benzoxazole moiety often appear as multiplets, while the quinoxaline protons may exhibit characteristic doublet and triplet patterns depending on their neighboring protons.
Table 1: Representative 1H NMR Spectral Data for Benzoxazole and Quinoxaline Derivatives
| Compound/Fragment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
|---|---|---|---|---|
| Benzoxazole Protons | ||||
| 7.30-7.40 | m | Ar-H | ||
| 7.50-7.60 | m | Ar-H | ||
| 7.70-7.80 | m | Ar-H | ||
| Quinoxaline Protons | ||||
| 7.70-7.85 | m | Ar-H | ||
| 8.05-8.15 | m | Ar-H | ||
| 9.25 | s | C-H of quinoxaline |
Note: The data presented are generalized from typical spectra of related structures and may vary based on the solvent and specific substitution patterns.
Carbon-13 NMR (13C NMR) for Carbon Skeleton Analysis.rsc.orgmdpi.comjbarbiomed.comrsc.orgacs.orgnih.gov
Complementing the 1H NMR, the 13C NMR spectrum provides a detailed map of the carbon framework of this compound. The spectrum displays distinct signals for each carbon atom in a unique electronic environment. The carbons of the aromatic rings typically resonate in the range of δ 110–165 ppm. The quaternary carbons, such as those at the fusion of the rings and the carbon of the C=N bond in the oxazole (B20620) ring, can be identified by their characteristic chemical shifts and lack of a directly attached proton.
Table 2: Representative 13C NMR Spectral Data for Benzoxazole and Quinoxaline Derivatives
| Compound/Fragment | Chemical Shift (δ) ppm | Assignment |
|---|---|---|
| Benzoxazole Carbons | ||
| 110.5 | Ar-C | |
| 120.0 | Ar-C | |
| 124.5 | Ar-C | |
| 125.0 | Ar-C | |
| 141.5 | Quaternary Ar-C | |
| 150.8 | Quaternary Ar-C | |
| 162.0 | C=N of oxazole | |
| Quinoxaline Carbons | ||
| 129.0 | Ar-C | |
| 130.5 | Ar-C | |
| 141.0 | Quaternary Ar-C | |
| 143.0 | Quaternary Ar-C | |
| 147.0 | C=N of quinoxaline |
Note: The data presented are generalized from typical spectra of related structures and may vary based on the solvent and specific substitution patterns.
Two-Dimensional NMR Techniques (e.g., HMBC, NOESY) for Through-Bond and Through-Space Correlations.rsc.org
To unambiguously assign the proton and carbon signals and to confirm the connectivity between the quinoxaline and benzoxazole moieties, two-dimensional (2D) NMR experiments are employed.
Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals long-range correlations (typically over two or three bonds) between protons and carbons. For this compound, HMBC is instrumental in connecting the proton on the quinoxaline ring (e.g., at position 3) to the carbon atom of the benzoxazole ring to which it is attached (C2 of the benzoxazole).
Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, regardless of whether they are directly bonded. NOESY can help to confirm the spatial proximity of protons on the quinoxaline ring and the adjacent benzoxazole ring, further solidifying the structural assignment.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination.acs.orgsemanticscholar.org
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of this compound. This technique provides a highly accurate mass measurement, which can be used to calculate the molecular formula with a high degree of confidence. The experimentally determined mass is compared to the theoretical mass calculated for the proposed formula (C15H9N3O), and a close match provides strong evidence for the compound's identity.
Table 3: HRMS Data for this compound
| Ion | Calculated m/z | Found m/z | Molecular Formula |
|---|---|---|---|
| [M+H]+ | 248.0818 | 248.0815 | C15H10N3O |
Note: The data is illustrative. The exact measured mass may have slight variations depending on the instrument and experimental conditions.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions.jbarbiomed.comnih.govresearchgate.netnih.gov
UV-Vis spectroscopy provides insights into the electronic transitions within the conjugated π-system of this compound. The spectrum typically exhibits strong absorption bands in the ultraviolet region, which are characteristic of π → π* and n → π* transitions within the aromatic and heterocyclic rings. The extended conjugation between the quinoxaline and benzoxazole moieties influences the position and intensity of these absorption maxima (λmax). The peak around 340 nm is mainly due to the n→π* and π→π* transitions, while the intense absorption peaks around 327 nm and 280 nm are the result of π→π* transitions. nih.govresearchgate.net
Table 4: UV-Vis Absorption Data for Quinoxaline and Benzoxazole Derivatives
| Solvent | λmax (nm) | Type of Transition |
|---|---|---|
| Ethanol | ~280 | π → π* |
| ~327 | π → π* | |
| ~340 | n → π* and π → π* |
Note: The absorption maxima can be influenced by the solvent polarity.
Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations.jbarbiomed.comrsc.orgacs.orgnih.govias.ac.in
Infrared (IR) spectroscopy is used to identify the characteristic functional groups present in this compound. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds.
Key vibrational bands include:
C=N stretching: A strong absorption band typically appears in the region of 1630-1580 cm-1, corresponding to the C=N bonds within both the quinoxaline and benzoxazole rings.
C=C stretching: Multiple bands in the 1600-1450 cm-1 region are indicative of the aromatic carbon-carbon double bond stretching vibrations.
C-O-C stretching: The ether linkage within the benzoxazole ring gives rise to a characteristic stretching vibration, usually observed in the 1280-1200 cm-1 range.
C-H stretching: Aromatic C-H stretching vibrations are typically observed above 3000 cm-1.
Table 5: Characteristic IR Absorption Frequencies for this compound
| Wavenumber (cm-1) | Vibration Type | Functional Group |
|---|---|---|
| > 3000 | Stretching | Aromatic C-H |
| 1630-1580 | Stretching | C=N (quinoxaline, benzoxazole) |
| 1600-1450 | Stretching | Aromatic C=C |
| 1280-1200 | Stretching | C-O-C (ether) |
Note: The exact positions of the peaks can vary slightly depending on the physical state of the sample (e.g., KBr pellet, thin film).
Single Crystal X-ray Diffraction for Solid-State Molecular Structure
This section would form the core of the structural analysis, providing a definitive picture of the molecule in the solid state.
Molecular Conformation and Planarity Analysis of the Quinoxaline-Benzoxazole Core
The planarity of the fused heterocyclic systems is a key feature of interest. An analysis would determine the degree to which the quinoxaline and benzoxazole rings, and the molecule as a whole, are planar. Deviations from planarity, often described by the dihedral angle between the ring systems, would be quantified. This information is vital for understanding the molecule's electronic properties and potential for stacking interactions.
Intermolecular Interactions and Crystal Packing Motifs
How individual molecules of this compound arrange themselves in a crystal lattice is determined by a variety of non-covalent interactions.
Characterization of π-π Stacking Interactions
The aromatic nature of both the quinoxaline and benzoxazole moieties suggests that π-π stacking interactions would be a dominant feature of the crystal packing. Analysis of the crystallographic data would reveal the geometry of these interactions, including the centroid-to-centroid distances and the degree of ring offset (slippage). These parameters are crucial for understanding charge transport and photophysical properties in the solid state.
Photophysical Properties and Luminescence Mechanisms of 2 Quinoxalin 2 Yl Benzo D Oxazole Derivatives
Fluorescence Emission Spectroscopy in Diverse Chemical Environments
The fluorescence emission of quinoxaline-benzoxazole systems is highly sensitive to the surrounding environment, a property that is critical for their application in sensing and imaging.
Solvatochromism, the change in the color of a substance with the polarity of the solvent, is a prominent feature of many quinoxaline (B1680401) and benzoxazole (B165842) derivatives. This effect is attributed to changes in the dipole moment of the molecule upon excitation. For analogous compounds, a shift to longer wavelengths (bathochromic or red shift) in the emission spectra is often observed as the solvent polarity increases. This indicates a more polar excited state that is stabilized by polar solvent molecules.
For instance, studies on structurally similar 2-(quinolin-2-yl)benzoxazole derivatives, where a quinoline (B57606) ring replaces the quinoxaline, demonstrate this solvent-dependent fluorescence. In these molecules, the fluorescence intensity and emission wavelength are significantly affected by the solvent's polarity and its ability to form hydrogen bonds. researchgate.net In nonpolar solvents like toluene (B28343), fluorescence can be very low, but it increases substantially in polar and protic solvents such as acetonitrile (B52724) and methanol. researchgate.net This enhancement is often explained by a change in the energy levels of the excited states (singlet and triplet n-π* and π-π* states), which are influenced by solvent-solute interactions. researchgate.net Specifically, polar solvents can cause a rearrangement of these energy levels, favoring radiative decay (fluorescence) over non-radiative pathways. researchgate.net
The table below illustrates the solvatochromic shift for a related triphenylamine-benzoxazole derivative, (E)-4-(2-(benzo[d]oxazol-2-yl)vinyl)-N,N-diphenylaniline (BVDP), showing a clear red shift in emission with increasing solvent polarity. rsc.org
| Solvent | Polarity (Δf) | Emission Peak (nm) |
| Toluene | 0.014 | 455 |
| Chloroform | 0.148 | 480 |
| Dichloromethane | 0.217 | 495 |
| Acetone | 0.284 | 510 |
| Acetonitrile | 0.305 | 515 |
Data for (E)-4-(2-(benzo[d]oxazol-2-yl)vinyl)-N,N-diphenylaniline (BVDP). Adapted from rsc.org.
The Stokes shift is the difference between the maximum wavelength of absorption and the maximum wavelength of emission. A large Stokes shift is often desirable for applications in fluorescence imaging to avoid self-quenching and to improve detection sensitivity.
Compounds with a benzoxazole core are known to exhibit significant Stokes shifts. For example, naphthoxazoles derived from lapachol (B1674495) have been reported to display remarkably large Stokes shifts of approximately 340 nm. amazonaws.com In the case of BODIPY-conjugated 2-(2-hydroxyphenyl)benzoxazole (B213137) (HBO), the Stokes shift can be as large as 180 nm, although this is largely due to an excited-state intramolecular proton transfer (ESIPT) process. nih.gov For the triphenylamine-benzoxazole derivative BVDP, the Stokes shift increases with solvent polarity, reflecting the greater stabilization of the excited state in more polar environments. rsc.org
The table below shows the absorption, emission, and calculated Stokes shift for the related compound BVDP in various solvents.
| Solvent | Absorption (λ_abs, nm) | Emission (λ_em, nm) | Stokes Shift (cm⁻¹) |
| Toluene | 405 | 455 | 2930 |
| Chloroform | 410 | 480 | 3890 |
| Dichloromethane | 412 | 495 | 4550 |
| Acetone | 408 | 510 | 5660 |
| Acetonitrile | 406 | 515 | 6010 |
Data for (E)-4-(2-(benzo[d]oxazol-2-yl)vinyl)-N,N-diphenylaniline (BVDP). Adapted from rsc.org.
Measurement of Fluorescence Quantum Yields
The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. This parameter is crucial for determining the brightness of a fluorescent compound.
The quantum yield of quinoxaline-benzoxazole derivatives is highly dependent on their molecular structure and the solvent environment. For the closely related 2-(quinolin-2-yl)benzoxazole, the fluorescence quantum yield is very low in nonpolar solvents but increases significantly in polar and protic solvents. researchgate.net For example, certain substituted 2-(quinolin-2-yl)benzoxazoles show an increase in quantum yield from as low as <0.01 in toluene to over 0.50 in methanol. researchgate.net This behavior is attributed to the solvent's influence on the relative energies of the n-π* and π-π* excited states, where polar and hydrogen-bonding solvents can inhibit non-radiative decay pathways. researchgate.net
The following table presents the fluorescence quantum yields for substituted 2-(quinolin-2-yl)benzoxazole derivatives in different solvents, highlighting the strong influence of the environment.
| Compound | Toluene (Φf) | Acetonitrile (Φf) | Methanol (Φf) |
| 5-phenyl-2-(quinolin-2-yl)benzoxazole | 0.01 | 0.30 | 0.52 |
| 5-(4-methoxyphenyl)-2-(quinolin-2-yl)benzoxazole | <0.01 | 0.11 | 0.38 |
Data for substituted 2-(quinolin-2-yl)benzoxazoles. Adapted from researchgate.net.
In contrast, other benzoxazole derivatives, such as those conjugated with triphenylamine, can exhibit moderate to high quantum yields even in less polar solvents. rsc.org
Time-Resolved Fluorescence Spectroscopy for Excited State Lifetime Analysis
Time-resolved fluorescence spectroscopy provides information about the lifetime of the excited state (τ), which is the average time the molecule spends in the excited state before returning to the ground state. This parameter is sensitive to the molecular environment and quenching processes.
For many organic fluorophores, excited state lifetimes are typically in the nanosecond range. amazonaws.com Studies on complex systems incorporating benzoxazole units have revealed varied lifetime characteristics. For instance, BODIPY derivatives conjugated with 2-(2-hydroxyphenyl)benzoxazole subunits were found to populate long-lived triplet excited states with lifetimes (τT) reaching up to 195 microseconds (μs), which is unusually long and useful for applications like photodynamic therapy and photocatalysis. nih.gov Naphthoxazole derivatives have been reported to have fluorescence lifetimes (τf) in the nanosecond range. amazonaws.com The specific lifetime of 2-(quinoxalin-2-yl)benzo[d]oxazole would depend on the efficiency of intersystem crossing to the triplet state versus radiative decay from the singlet state.
Aggregation-Induced Emission (AIE) Phenomenon in Related Architectures
Aggregation-induced emission (AIE) is a fascinating photophysical phenomenon where non-emissive or weakly emissive molecules are induced to emit strongly upon aggregation in a poor solvent or in the solid state. This is the opposite of the more common aggregation-caused quenching (ACQ) effect.
While specific AIE studies on this compound are not widely reported, the AIE phenomenon has been observed in various related heterocyclic architectures, such as those based on benzimidazole (B57391) and benzothiazole. nih.gov For example, 2-(2'-hydroxyphenyl)benzimidazole (HPBI) demonstrates significant aggregation-induced emission enhancement (AIEE). nih.gov In solution, the molecule is weakly fluorescent, but upon aggregation in a mixture of solvents (e.g., water/DMSO), it exhibits strong fluorescence. This property is highly valuable for developing "turn-on" fluorescent probes for biological imaging. nih.gov
The primary mechanism responsible for the AIE phenomenon is the restriction of intramolecular motions (RIM) in the aggregated state. In dilute solutions, molecules can undergo various intramolecular rotations and vibrations, which serve as non-radiative decay channels for the excited state energy, thus quenching fluorescence. When the molecules aggregate, these intramolecular motions are physically hindered. This blockage of non-radiative pathways forces the excited state to decay via radiative channels, leading to a significant enhancement of fluorescence emission.
Molecular dynamics simulations and experimental studies on AIE-active compounds like 2-(2'-hydroxyphenyl)benzimidazole have confirmed that aggregation leads to the formation of structures where molecular interactions restrict these energy-wasting motions. nih.gov For quinoxaline-benzoxazole conjugates, it is hypothesized that in an aggregated state, the rotation around the single bond connecting the quinoxaline and benzoxazole rings would be severely restricted. This planarization and rigidification of the molecular structure would effectively shut down the non-radiative decay pathways, activating the AIE phenomenon. The extent of AIE would be influenced by the specific substitution patterns on the aromatic rings, which affect the mode and strength of intermolecular interactions (e.g., π-π stacking, hydrogen bonding) in the aggregated state.
Characterization of Nano-Aggregates (e.g., TEM, SEM, DLS)
The formation and morphology of nano-aggregates of AIE-active compounds are critical to understanding their emissive properties. Techniques such as Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM), and Dynamic Light Scattering (DLS) are commonly employed to characterize these nano-structures.
While specific studies on this compound are not widely available, research on analogous AIE-active benzoxazole and quinoxaline derivatives provides insight into the expected characteristics of their nano-aggregates. For instance, conjugates of benzoxazole have been shown to form nanoparticles (NPs) with homogeneous populations and stable sizes of around 70 nm, as determined by DLS nih.gov. The morphology of these aggregates can vary from microfibers and platelets to rounded microparticles depending on the molecular structure nih.gov.
TEM and SEM images of AIE-active compounds typically reveal the formation of spherical nanoparticles or other well-defined morphologies in their aggregated state. For example, studies on other AIE-active systems have used these techniques to visualize the nano-aggregates formed in solvent/poor-solvent mixtures, confirming the particulate nature of the emissive species.
| Characterization Technique | Information Obtained for Analogous Systems |
| Dynamic Light Scattering (DLS) | Provides the average hydrodynamic diameter and size distribution of the nano-aggregates in suspension. For benzoxazole conjugates, stable nanoparticles of around 70 nm have been reported nih.gov. |
| Transmission Electron Microscopy (TEM) | Offers high-resolution images of the morphology and size of individual nano-aggregates. Can reveal shapes such as spheres, fibers, or platelets. |
| Scanning Electron Microscopy (SEM) | Provides information on the surface topography and morphology of the aggregates, often used for larger or solid-state samples. |
This table is based on findings for structurally similar benzoxazole and quinoxaline derivatives due to the lack of specific data for this compound.
Excited State Intramolecular Proton Transfer (ESIPT) Pathways in Structural Analogues
Excited State Intramolecular Proton Transfer (ESIPT) is a photophysical process where a proton is transferred within a molecule in its excited state. This process often leads to a large Stokes shift, which is beneficial for various applications, including fluorescent probes and organic light-emitting diodes (OLEDs). Structural analogues of this compound, particularly those containing a hydroxyl group ortho to the azole ring, such as 2-(2'-hydroxyphenyl)benzoxazole (HBO), are well-known to exhibit ESIPT.
The ESIPT process typically involves a four-step cycle:
Photoexcitation of the ground-state enol (E) form to its excited state (E*).
Ultrafast intramolecular proton transfer in the excited state to form a keto tautomer (K*).
Radiative decay of the K* tautomer, resulting in a large Stokes-shifted fluorescence.
Non-radiative relaxation of the keto form (K) back to the ground-state enol form (E).
In structural analogues like 2-(2'-hydroxyphenyl)benzoxazole, the ESIPT active site is the intramolecular hydrogen bond between the phenolic hydroxyl group (-OH) and the nitrogen atom of the benzoxazole ring. Upon photoexcitation, the acidity of the hydroxyl proton donor and the basicity of the nitrogen proton acceptor increase, facilitating the proton transfer.
The dynamics of this proton migration are typically ultrafast, occurring on the femtosecond to picosecond timescale. Time-resolved fluorescence spectroscopy has been instrumental in elucidating these dynamics. For instance, studies on a derivative of 2-(2'-hydroxyphenyl)benzoxazole revealed that the ESIPT process proceeds with time constants of approximately 250 fs and 1.2 ps nih.gov. Theoretical studies using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) have been employed to map the potential energy surfaces of the ground and excited states, confirming the energetic favorability of the proton transfer in the excited state researchgate.netnih.govscilit.comresearchgate.net. These calculations help in understanding the energy barriers for the forward and reverse proton transfer processes.
| ESIPT Parameter | Findings in Analogous 2-(2'-hydroxyphenyl)benzoxazole Systems |
| Proton Donor | Phenolic hydroxyl group (-OH) |
| Proton Acceptor | Nitrogen atom of the azole ring |
| Proton Transfer Timescale | Ultrafast (femtosecond to picosecond range) nih.gov |
| Stokes Shift | Large, due to the significant structural relaxation upon tautomerization. |
| Theoretical Methods for Study | DFT and TD-DFT calculations to model potential energy surfaces researchgate.netnih.govscilit.comresearchgate.net. |
This table is based on findings for 2-(2'-hydroxyphenyl)benzoxazole and its derivatives.
The combination of Aggregation-Induced Emission (AIE) and Excited-State Intramolecular Proton Transfer (ESIPT) in a single molecular system can lead to novel photophysical properties and enhanced performance in various applications. Fluorophores that exhibit both phenomena are often referred to as AIE-ESIPT luminogens.
In such systems, the ESIPT process provides a large Stokes shift, which is advantageous for reducing self-absorption and improving signal-to-noise ratios in fluorescence imaging. The AIE characteristic ensures that the molecule is highly emissive in the aggregated or solid state, which is often the desired condition for applications like OLEDs and solid-state sensors.
Research on α-cyanostilbene-based luminogens with a donor-π-acceptor architecture has demonstrated the successful integration of AIE, ESIPT, and intramolecular charge transfer (ICT) mechanisms, leading to red-emitting probes with large Stokes shifts nih.gov. While specific studies on this compound combining these effects are limited, the structural components suggest the potential for such synergistic behavior, making it a promising area for future research.
Computational and Theoretical Investigations of 2 Quinoxalin 2 Yl Benzo D Oxazole
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure of molecules. nih.govespublisher.com By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a computationally efficient approach to investigate the properties of complex molecules. nih.govespublisher.com
The first step in a computational investigation is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the ground state geometry. DFT methods are employed to perform geometry optimization, a process that systematically alters the molecular structure to find the configuration with the lowest possible energy. nih.gov For 2-(Quinoxalin-2-yl)benzo[d]oxazole, this involves determining the bond lengths, bond angles, and dihedral angles that define the molecule's shape.
A key aspect of the conformational analysis of this molecule is the rotational barrier around the single bond connecting the quinoxaline (B1680401) and benzoxazole (B165842) rings. Due to steric hindrance between the hydrogen atoms on the adjacent rings, a completely planar conformation is generally not the most stable. The dihedral angle between the two heterocyclic systems is a critical parameter. For similar 2-aryl substituted heterocyclic compounds, non-planar ground state geometries are commonly observed. The optimization process reveals the most energetically favorable dihedral angle, which influences the molecule's electronic properties and crystal packing.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's electronic properties and reactivity. scirp.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key parameter that influences the molecule's electronic absorption and emission characteristics, as well as its kinetic stability. scirp.orgresearchgate.net
For this compound, DFT calculations can predict the energies and spatial distributions of the HOMO and LUMO. In many quinoxaline-based donor-acceptor systems, the HOMO is often localized on the more electron-rich portion of the molecule, while the LUMO resides on the electron-deficient quinoxaline moiety. This spatial separation of the frontier orbitals is indicative of intramolecular charge transfer (ICT) character upon electronic excitation. The calculated HOMO-LUMO gap provides an estimate of the energy required to promote an electron from the ground state to the first excited state.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
While DFT is excellent for describing the ground state, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating the properties of electronically excited states. uci.edurug.nl TD-DFT allows for the calculation of electronic transition energies, which correspond to the absorption and emission of light. espublisher.comuci.edu
TD-DFT calculations can predict the electronic absorption and emission spectra of this compound. researchgate.net The calculations provide the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax), and the oscillator strengths, which are related to the intensity of the absorption bands. researchgate.net By optimizing the geometry of the first excited state, it is also possible to calculate the emission energy, providing insights into the molecule's fluorescence properties.
For molecules with extended π-conjugated systems like this compound, the absorption spectra are typically characterized by intense π-π* transitions in the UV-visible region. acs.org The calculated spectra can be compared with experimental data to validate the computational methodology and to aid in the interpretation of the observed spectral features.
TD-DFT is also instrumental in characterizing the nature of electronic transitions. By analyzing the molecular orbitals involved in a particular excitation, it is possible to determine if the transition has a significant intramolecular charge transfer (ICT) character. In an ICT transition, the electron density moves from one part of the molecule (the donor) to another (the acceptor) upon excitation.
In this compound, the benzoxazole moiety can act as an electron-donating group, while the quinoxaline is an electron-accepting group. TD-DFT calculations can quantify the extent of charge transfer by examining the changes in electron density distribution between the ground and excited states. This information is crucial for understanding the photophysical properties of the molecule, such as its solvatochromism (the change in color with solvent polarity) and its potential for use in applications like organic light-emitting diodes (OLEDs).
Structure-Property Relationship Modeling and Predictive Design
Without dedicated research on this compound, any attempt to create the requested content would be speculative and would not meet the required standards of scientific accuracy. Further computational studies on this specific compound are needed to provide the data necessary to construct the detailed article as envisioned.
Advanced Applications of 2 Quinoxalin 2 Yl Benzo D Oxazole in Materials Science and Chemical Sensing
Development of Fluorescent Probes and Chemosensors for Specific Analytes
The design of fluorescent chemosensors for the selective detection of ions and molecules is a burgeoning field of research. The 2-(Quinoxalin-2-yl)benzo[d]oxazole framework, with its inherent fluorescence and potential binding sites, is a compelling candidate for the development of such sensors. While specific studies on this compound as a chemosensor are limited in the available literature, the principles of its design and potential applications can be inferred from studies on related quinoxaline (B1680401) and benzoxazole (B165842) derivatives. sci-hub.stresearchgate.net
Design Principles for Selective Recognition Mechanisms
The design of a selective chemosensor based on the this compound scaffold hinges on the integration of a recognition site (receptor) with the fluorescent signaling unit (fluorophore). The quinoxaline and benzoxazole nitrogen atoms can act as binding sites for metal cations. For enhanced selectivity, specific functional groups can be introduced to the core structure to create a binding pocket that is sterically and electronically complementary to the target analyte.
Key design principles include:
Photoinduced Electron Transfer (PET): In a PET sensor, the fluorescence of the fluorophore is quenched in the free state by a nearby electron-rich or electron-poor group. Upon binding of the analyte, the PET process is inhibited, leading to a "turn-on" fluorescent response. For instance, a polyamine chain attached to a benzoxazole fluorophore can quench its fluorescence, which is restored upon coordination with a metal ion like Zn(II). mdpi.com
Chelation-Enhanced Fluorescence (CHEF): This mechanism involves the rigidification of the sensor molecule upon binding to a metal ion. The increased conformational rigidity reduces non-radiative decay pathways, leading to an enhancement of the fluorescence intensity.
Intramolecular Charge Transfer (ICT): In molecules with a donor-acceptor (D-A) structure, photoexcitation can lead to a charge transfer from the donor to the acceptor. The binding of an analyte can modulate this ICT process, resulting in a shift in the emission wavelength.
Analyte-Induced Reaction: A chemical reaction between the sensor and the analyte can lead to a change in the fluorescence properties. This approach can offer high selectivity.
Detection of Metal Cations (e.g., Zn(II), Tb(III), Eu(III), Ni(II), Hg(II), Cu(II))
Zinc (II): Zinc is an essential trace element in biological systems, and its detection is of significant interest. Fluorescent sensors for Zn(II) often utilize a "turn-on" mechanism. For example, a Schiff base chemosensor has been shown to selectively detect Zn(II) with a noticeable fluorescence enhancement. nih.gov A benzoxazole-based macrocycle has also been reported to selectively detect Zn(II) and Cd(II) through a CHEF effect. mdpi.com
Lanthanides (Tb(III), Eu(III)): Lanthanide ions are known for their unique luminescent properties, including long-lived emission and sharp emission bands. The "antenna effect" is a common strategy for sensitizing lanthanide emission. In this approach, an organic ligand (the antenna) absorbs light and transfers the energy to the lanthanide ion, which then emits its characteristic luminescence. While not specific to the target compound, lanthanide complexes with other ligands are used for bioimaging. mdpi.com
Transition Metals (Ni(II), Hg(II), Cu(II)): The detection of heavy and transition metal ions is crucial due to their environmental toxicity. Quinoxaline-based chemosensors have been developed for the detection of Cu(II), Co(II), Ni(II), and Hg(II), often resulting in fluorescence quenching or a color change. researchgate.netresearchgate.net The quenching mechanism is often attributed to the paramagnetic nature of the metal ion or heavy atom effect, which promotes intersystem crossing to the non-emissive triplet state.
Table 1: Examples of Metal Cation Sensing by Related Heterocyclic Compounds
| Compound Family | Detected Cation(s) | Sensing Mechanism | Reference |
|---|---|---|---|
| Benzoxazole Macrocycle | Zn(II), Cd(II) | CHEF, PET | mdpi.com |
| Quinoxaline-Hydrazinobenzothiazole | Cu(II), Co(II), Ni(II), Hg(II) | Colorimetric/Fluorogenic | researchgate.net |
| Quinoxaline Derivative | Cu(II) | Fluorescence Quenching | researchgate.net |
Sensing of Anions (e.g., Acetate Ion)
The development of fluorescent sensors for anions is a challenging area of research. While specific studies on this compound for anion sensing are not available, the general approach involves the incorporation of hydrogen-bond donor groups (e.g., amides, ureas, pyrroles) into the sensor structure. These groups can form hydrogen bonds with the target anion, leading to a change in the fluorescence signal. For instance, carbazole-based macrocycles have been investigated for the recognition of carboxylates like acetate. periodikos.com.br
pH-Responsive Sensing and Halochromic Behavior
The nitrogen atoms in the quinoxaline and benzoxazole rings of this compound are basic and can be protonated in acidic conditions. This protonation can significantly alter the electronic structure and, consequently, the photophysical properties of the molecule, leading to changes in its absorption and emission spectra (halochromism).
Quinoxaline derivatives have been explored as pH sensors. mdpi.comresearchgate.net The protonation of the quinoxaline ring can lead to a red shift in the absorption and emission spectra. The pKa of the sensor determines the pH range over which it is effective. By modifying the substituents on the quinoxaline-benzoxazole core, the pKa can be tuned to cover different pH ranges. For instance, water-soluble quinoxaline derivatives have been developed for pH measurements in aqueous media. mdpi.com
Optoelectronic Materials Based on Quinoxaline-Benzoxazole Conjugates
The unique electronic properties of quinoxaline-benzoxazole conjugates, particularly their electron-deficient nature, make them suitable for applications in optoelectronic devices.
Organic Light-Emitting Diodes (OLEDs) Applications
Quinoxaline derivatives are widely used in OLEDs as electron-transporting materials, host materials for phosphorescent emitters, and as fluorescent emitters themselves. researchgate.netgoogle.comresearchgate.netrsc.org The electron-deficient quinoxaline core facilitates electron injection and transport, while the benzoxazole moiety can contribute to the luminescent properties.
While specific data for this compound in OLEDs is not available in the searched literature, related quinoxaline and benzoxazole derivatives have shown significant promise. For example, quinoxaline-based materials have been used as hosts for phosphorescent emitters, leading to high-efficiency OLEDs. researchgate.net Benzoxazole derivatives have also been utilized as blue-emitting materials in OLEDs. google.com
The performance of an OLED is characterized by several parameters, including:
External Quantum Efficiency (EQE): The ratio of the number of photons emitted from the device to the number of electrons injected.
Current Efficiency: The ratio of the luminance to the current density (cd/A).
Power Efficiency: The ratio of the luminance to the input power (lm/W).
Commission Internationale de l'Éclairage (CIE) Coordinates: A measure of the color of the emitted light.
Table 2: Performance of OLEDs using Related Quinoxaline and Benzoxazole Derivatives | Emitter/Host Material | Device Structure | Max. EQE (%) | Color | Reference | | :--- | :--- | :--- | :--- | | Quinoxaline-based TADF Emitter | OLED | 15.3 | - | rsc.org | | Dual-core structure with oxazole (B20620) | Non-doped OLED | 4.26 | Deep Blue | google.com |
Lack of Specific Research Data Hinders Detailed Analysis of this compound for Advanced Applications
Despite a thorough investigation into the scientific literature and patent databases, there is a notable absence of specific research on the chemical compound This compound concerning its advanced applications in materials science and chemical sensing as outlined. While the constituent quinoxaline and benzoxazole moieties are individually well-studied and known to exhibit interesting photophysical and electronic properties, dedicated research on the integrated compound for use as emitters in fluorescent OLEDs, as organic semiconductors in thin-film transistors (TFTs), or in the context of supramolecular self-assembly is not publicly available.
The planned exploration of its role as an emitter in fluorescent OLED devices, including the function of its donor-acceptor (D-A) architecture in electroluminescence and quantum chemical modeling of its exciplexes, could not be substantiated with specific data. General principles of D-A design in OLED emitters are well-established, where electron-donating and electron-accepting units are combined to tune emission colors and enhance efficiency. The quinoxaline unit can act as an electron-acceptor and the benzoxazole as a potential electron-donor or auxiliary acceptor, suggesting that this compound could theoretically possess charge-transfer characteristics relevant to electroluminescence. However, without experimental or computational studies on this specific molecule, any discussion would remain purely speculative.
Similarly, the investigation into its potential as an organic semiconductor for thin-film transistors is hampered by the lack of empirical data. The performance of a material in a TFT is highly dependent on its charge carrier mobility, solid-state packing, and film-forming properties. Although quinoxaline-based materials have been explored as n-type semiconductors, the specific characteristics of this compound in this regard have not been reported.
In the realm of supramolecular chemistry, while the self-assembly of various quinoxaline and benzoxazole derivatives has been a subject of research, there are no specific studies detailing the directed assembly of this compound into supramolecular architectures. The influence of its specific molecular design on self-assembly processes, which would involve an analysis of intermolecular interactions such as π-π stacking and hydrogen bonding, remains unexplored in the available scientific literature.
Future Perspectives and Emerging Research Directions for 2 Quinoxalin 2 Yl Benzo D Oxazole
Exploration of Novel Derivatization and Functionalization Strategies
The core structure of 2-(quinoxalin-2-yl)benzo[d]oxazole offers ample opportunities for chemical modification, a key strategy for tuning its properties for specific applications. Future research will undoubtedly focus on innovative derivatization and functionalization techniques to create a diverse library of analogues with enhanced functionalities.
One promising avenue is the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, to introduce various substituents onto the quinoxaline (B1680401) or benzoxazole (B165842) rings. researchgate.net For instance, the introduction of amine groups to the quinoxaline moiety has been achieved through cascade reactions, yielding novel oxazole-linked quinoxaline amines. researchgate.net These methods allow for the construction of complex molecular architectures with tailored electronic and photophysical properties.
Furthermore, multi-component reactions are being explored to synthesize functionalized derivatives in a single, efficient step. researchgate.net This approach is particularly valuable for creating libraries of compounds for high-throughput screening. The late-stage functionalization of the quinoxaline core is another area of active investigation, enabling the introduction of diverse functional groups into a pre-existing scaffold. researchgate.net
The synthesis of N-substituted quinoxaline-2-carboxamides represents another key derivatization strategy. By reacting quinoxaline-2-carboxylic acid with various amines, researchers can introduce a range of substituents, from hydrophilic to lipophilic, thereby modulating the compound's biological activity. nih.gov
Future efforts will likely involve the development of more sustainable and efficient synthetic methods, such as microwave-assisted synthesis and the use of green solvents, to produce these derivatives. jbarbiomed.com The exploration of novel catalytic systems, including copper-free Sonogashira coupling conditions, will also be crucial for expanding the scope of accessible derivatives. researchgate.net
Integration into Multi-Component and Hybrid Material Systems
The unique photophysical and electronic properties of this compound make it an attractive building block for the creation of advanced multi-component and hybrid materials. Its rigid, planar structure and extended π-conjugation system are advantageous for applications in optoelectronics and materials science.
Researchers are investigating the incorporation of this scaffold into larger, more complex systems to create materials with synergistic properties. For example, the development of hybrid materials combining the quinoxaline-benzoxazole core with other functional units, such as polymers or inorganic nanoparticles, could lead to novel materials for applications in sensors, light-emitting diodes (LEDs), and solar cells.
The synthesis of pyrazole-linked oxazoles through palladium-catalyzed reactions demonstrates the potential for creating extended conjugated systems with unique electronic properties. researchgate.net These materials could find applications in organic electronics.
Advanced Computational and Machine Learning Approaches for Rational Design
To accelerate the discovery of new this compound derivatives with desired properties, researchers are increasingly turning to advanced computational and machine learning techniques. These in-silico methods offer a powerful tool for rational drug design and materials discovery. researchgate.netnih.gov
Computational studies, such as 3D-QSAR (Quantitative Structure-Activity Relationship) modeling and molecular docking, can be used to predict the biological activity of novel derivatives and to understand their interactions with specific targets. researchgate.net This information can then be used to guide the synthesis of more potent and selective compounds. For example, computational analysis has been used to identify novel quinoxaline derivatives as potential α-amylase inhibitors. researchgate.net
Machine learning algorithms can be trained on existing experimental data to predict the properties of new, unsynthesized compounds. rsc.org This can significantly reduce the time and cost associated with traditional trial-and-error approaches to drug discovery and materials development. These models can help in identifying promising candidates for synthesis and experimental validation. rsc.org
Discovery of New Sensing Paradigms and Biological Probes
The inherent fluorescence and sensitivity of the this compound scaffold to its local environment make it a promising candidate for the development of new sensing paradigms and biological probes.
Derivatives of this compound could be designed to act as chemosensors for the detection of specific ions, molecules, or environmental pollutants. The binding of an analyte to the sensor molecule would induce a change in its photophysical properties, such as fluorescence intensity or wavelength, allowing for quantitative detection.
In the realm of biological probes, these compounds could be functionalized with specific targeting moieties to allow for the visualization of biological processes in living cells. For instance, benzo[d]oxazole derivatives have been investigated for their neuroprotective effects and potential application in studying Alzheimer's disease. nih.govnih.govmdpi.com The development of fluorescent probes based on the this compound core could provide valuable tools for understanding the molecular mechanisms of such diseases.
Furthermore, the antimicrobial and anticancer activities of related quinoxaline and benzoxazole compounds suggest that derivatives of this compound could be developed as probes for studying bacterial infections or for imaging tumors. jbarbiomed.comnih.gov
Scalable Production and Potential Industrial Applications of Functional Materials
For the potential of this compound-based materials to be fully realized, the development of scalable and cost-effective production methods is essential. While many synthetic methods are currently performed at the laboratory scale, future research will need to focus on translating these processes to an industrial setting. nih.gov
The development of efficient, one-pot synthetic procedures and the use of readily available starting materials will be crucial for large-scale production. researchgate.net Additionally, the optimization of reaction conditions to maximize yield and minimize waste will be a key consideration. nih.gov
The potential industrial applications of functional materials derived from this compound are vast. In the field of electronics, these materials could be used in the fabrication of organic light-emitting diodes (OLEDs), field-effect transistors (OFETs), and photovoltaic devices. Their use as dyes and pigments in various industries is also a possibility. researchgate.net
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-(Quinoxalin-2-yl)benzo[d]oxazole, and how do reaction conditions influence yield and purity?
- Methodology : The compound can be synthesized via condensation reactions between quinoxaline-2-carboxaldehyde and 2-aminophenol derivatives. For example, using ethanol with phosphorus trichloride (PCl₃) at 60°C under air yields benzo[d]oxazole derivatives . Alternatively, acetic anhydride at elevated temperatures (150°C) facilitates cyclization but may require careful monitoring to avoid decomposition .
- Key Considerations : Optimize solvent choice (e.g., polar aprotic solvents enhance reactivity) and temperature to balance reaction speed and side-product formation. Yields typically range from 41% to 70%, depending on substituent electronic effects .
Q. How can structural features of this compound be characterized experimentally?
- Techniques : Use nuclear magnetic resonance (NMR) to identify aromatic protons and heterocyclic connectivity. Mass spectrometry (MS) confirms molecular weight, while X-ray crystallography resolves stereoelectronic effects of the quinoxaline and oxazole moieties . Infrared (IR) spectroscopy detects functional groups like C=N and C-O bonds .
- Data Interpretation : Compare spectral data with analogous compounds, such as 2-(pyridin-2-yl)benzo[d]oxazole (melting point: 103°C, molecular weight: 196.21) .
Advanced Research Questions
Q. What computational methods are suitable for modeling the electronic properties of this compound?
- Approach : Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) predicts HOMO-LUMO gaps and charge distribution. The Colle-Salvetti correlation-energy formula, adapted for local kinetic-energy density, provides insights into electron correlation effects .
- Applications : Simulate solvation effects using continuum models (e.g., PCM or SMD) to study reactivity in biological environments .
Q. How do substituents on the quinoxaline ring affect the compound’s biological activity?
- Experimental Design : Synthesize analogs with electron-withdrawing (e.g., -CF₃) or donating groups (e.g., -OCH₃) and evaluate their enzyme inhibition or antimicrobial activity. For example, 5-chloro-2-(trifluoromethyl)benzo[d]oxazole shows enhanced stability and reactivity due to halogen and trifluoromethyl groups .
- Mechanistic Insights : Use molecular docking to assess interactions with target proteins (e.g., VEGFR-2 inhibitors) and correlate with in vitro bioassays .
Q. What strategies mitigate side reactions during cross-coupling reactions involving this compound?
- Optimization : In Suzuki-Miyaura couplings, use palladium catalysts (e.g., Pd(PPh₃)₄) and boronic esters (e.g., pinacol esters) to enhance stability. Reaction yields >99% are achievable with anhydrous conditions and inert atmospheres .
- Troubleshooting : Monitor for protodeboronation or homocoupling by TLC. Steric hindrance from tetramethyl-dioxaborolane groups can slow reactivity but improve selectivity .
Methodological Challenges and Solutions
Q. How can researchers resolve contradictions in reported biological activities of benzo[d]oxazole derivatives?
- Analysis Framework : Perform meta-analyses of published data, focusing on assay conditions (e.g., cell lines, concentrations). For example, 2-(chloromethyl)benzo[d]oxazole derivatives exhibit variable antimicrobial vs. anticancer activity depending on substituent position .
- Validation : Replicate studies under standardized protocols and use structure-activity relationship (SAR) models to identify critical functional groups .
Q. What in vitro models are appropriate for evaluating the neuroprotective effects of this compound?
- Models : Use primary neuronal cultures or SH-SY5Y cells exposed to oxidative stress (e.g., H₂O₂ or glutamate). Measure viability via MTT assays and apoptosis markers (e.g., caspase-3 activation) .
- Mechanistic Studies : Assess mitochondrial membrane potential and ROS scavenging activity to link structural features (e.g., difluoromethoxy groups) to neuroprotection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
